molecular formula C7H17F2N3 B038707 6,6-Difluorospermidine CAS No. 111397-40-1

6,6-Difluorospermidine

Cat. No. B038707
M. Wt: 181.23 g/mol
InChI Key: IETGRDVAZYBZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluorospermidine is a synthetic polyamine that has recently gained attention in scientific research due to its potential applications in various fields. Polyamines are essential molecules that play a crucial role in many biological processes, including DNA replication, transcription, and translation. 6,6-Difluorospermidine is a modified form of spermidine, which is a naturally occurring polyamine found in all living organisms.

Scientific Research Applications

6,6-Difluorospermidine has several potential applications in scientific research. One of the most promising applications is in cancer research. Polyamines are known to play a crucial role in cancer cell proliferation, and 6,6-Difluorospermidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6,6-Difluorospermidine has been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections. Other potential applications include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 6,6-Difluorospermidine is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme spermidine synthase, which is responsible for the synthesis of spermidine. By inhibiting this enzyme, 6,6-Difluorospermidine reduces the levels of spermidine in the cell, which can lead to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

6,6-Difluorospermidine has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the levels of polyamines in the cell. Additionally, it has been shown to have antiviral properties and can reduce the replication of certain viruses. In vivo studies have shown that it can reduce tumor growth in animal models and improve the survival of infected animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6,6-Difluorospermidine in lab experiments is its stability and solubility in water. This makes it easy to work with and allows for accurate dosing. Additionally, it has a high yield and purity, which makes it a reliable reagent. However, one of the limitations of using 6,6-Difluorospermidine is its potential toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on 6,6-Difluorospermidine. One potential direction is the development of new cancer therapies based on the inhibition of polyamine synthesis. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Difluorospermidine and its potential applications in the treatment of neurodegenerative diseases and viral infections. Finally, more studies are needed to determine the safety and toxicity of 6,6-Difluorospermidine in humans, which will be essential for its eventual use in clinical settings.
Conclusion:
In conclusion, 6,6-Difluorospermidine is a promising compound with several potential applications in scientific research. Its stability, solubility, and high yield make it a reliable reagent for lab experiments. Its ability to inhibit the growth of cancer cells and reduce viral replication make it a potential candidate for the development of new cancer therapies and antiviral drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 6,6-Difluorospermidine involves the reaction of spermidine with a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid. The reaction produces a stable, water-soluble compound that can be purified using standard chromatographic techniques. The yield of the synthesis is typically high, and the purity of the product is excellent.

properties

CAS RN

111397-40-1

Product Name

6,6-Difluorospermidine

Molecular Formula

C7H17F2N3

Molecular Weight

181.23 g/mol

IUPAC Name

N-(3-aminopropyl)-2,2-difluorobutane-1,4-diamine

InChI

InChI=1S/C7H17F2N3/c8-7(9,2-4-11)6-12-5-1-3-10/h12H,1-6,10-11H2

InChI Key

IETGRDVAZYBZCY-UHFFFAOYSA-N

SMILES

C(CN)CNCC(CCN)(F)F

Canonical SMILES

C(CN)CNCC(CCN)(F)F

Other CAS RN

111397-40-1

synonyms

6,6-difluorospermidine

Origin of Product

United States

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